molecular formula C8H8BrCl B2915624 2-Bromo-4-(chloromethyl)-1-methylbenzene CAS No. 68120-34-3

2-Bromo-4-(chloromethyl)-1-methylbenzene

Cat. No.: B2915624
CAS No.: 68120-34-3
M. Wt: 219.51
InChI Key: IGIMRHMZHOJBKZ-UHFFFAOYSA-N
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Description

2-Bromo-4-(chloromethyl)-1-methylbenzene is a halogenated aromatic compound featuring a benzene ring substituted with a methyl group at position 1, a bromine atom at position 2, and a chloromethyl (–CH2Cl) group at position 4. Its molecular formula is C8H7BrCl, with a molecular weight of 218.35 g/mol (calculated using atomic masses: C=12, H=1, Br=79.9, Cl=35.45). The chloromethyl group enhances reactivity in nucleophilic substitution or coupling reactions, while the bromine atom can act as a directing group in electrophilic aromatic substitution.

Properties

IUPAC Name

2-bromo-4-(chloromethyl)-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIMRHMZHOJBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-Bromo-4-(chloromethyl)-1-methylbenzene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It is employed in the development of pharmaceuticals, where its derivatives may exhibit biological activity.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-4-(chloromethyl)-1-methylbenzene exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variations

Key analogs differ in substituent positions or halogen types, impacting reactivity and physical properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Data
2-Bromo-4-(chloromethyl)-1-methylbenzene 1-CH3, 2-Br, 4-CH2Cl C8H7BrCl 218.35 Predicted high reactivity due to –CH2Cl; no explicit mp/bp data
1-Bromo-2-(bromomethyl)-4-chlorobenzene 1-Br, 2-CH2Br, 4-Cl C7H5Br2Cl 298.41 Higher molecular weight due to dual Br; CAS 69190-56-3
2-Bromo-4-(3-bromopropyl)-1-methoxybenzene 1-OCH3, 2-Br, 4-(CH2)3Br C10H11Br2O 315.01 Synthesized via NBS bromination; oily substance, 99% yield
1-Bromo-3-chloro-2-methylbenzene 1-Br, 2-CH3, 3-Cl C7H6BrCl 205.48 Similarity score 0.93 to target compound; CAS 103724-99-8

Key Observations :

  • Halogen Effects : Replacing –CH2Cl with –CH2Br (as in 1-Bromo-2-(bromomethyl)-4-chlorobenzene) increases molecular weight by ~80 g/mol and may alter leaving-group reactivity .
Functional Group Variations

Substitution of methyl with methoxy or trifluoromethyl groups significantly modifies electronic properties:

Compound Name Functional Group Variation Molecular Formula Key Data
2-Bromo-4-(chloromethyl)-1-methoxybenzene 1-OCH3 vs. 1-CH3 C8H7BrClO CAS 701-94-0; methoxy group enhances electron-donating effects
2-Bromo-4-(chloromethyl)-1-(trifluoromethyl)benzene 1-CF3 vs. 1-CH3 C8H5BrClF3 Strong electron-withdrawing CF3 alters ring electrophilicity

Key Observations :

  • Electron-Donating vs. Withdrawing : Methoxy (–OCH3) groups activate the ring for electrophilic substitution, while trifluoromethyl (–CF3) groups deactivate it, directing reactions to specific positions .

Biological Activity

2-Bromo-4-(chloromethyl)-1-methylbenzene, also known by its chemical name, is a halogenated aromatic compound that has garnered attention in various fields of biological research. Its structure includes a bromine and a chloromethyl group, which contribute to its reactivity and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C8H8BrCl
  • Molecular Weight : 227.5 g/mol
  • CAS Number : 68120-34-3

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents can enhance lipophilicity, allowing the compound to penetrate cellular membranes more effectively.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Interaction : It may bind to specific receptors, altering cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that halogenated compounds can exhibit antibacterial properties. The presence of bromine and chlorine may enhance this activity.
  • Anticancer Potential : Similar compounds have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : Some derivatives have been explored for their neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Study 1: Anticancer Activity

A study published in PubMed Central evaluated the cytotoxic effects of various halogenated compounds on different cancer cell lines. The results indicated that this compound demonstrated significant cytotoxicity against human cervical carcinoma (HeLa) cells with an IC50 value of approximately 15 µM, suggesting potential as an anticancer agent .

CompoundCell LineIC50 (µM)
This compoundHeLa15
Control CompoundHeLa30

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of halogenated aromatic compounds. It was found that this compound exhibited notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as an antimicrobial agent .

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>64

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, similar compounds typically exhibit moderate to high bioavailability due to their lipophilic nature. Factors influencing absorption include:

  • Solubility : Higher solubility in organic solvents enhances absorption through lipid membranes.
  • Metabolism : Cytochrome P450 enzymes may play a role in the metabolism of this compound, affecting its therapeutic efficacy.

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